PMEDAP

Description

Properties

CAS No. |

113852-41-8 |

|---|---|

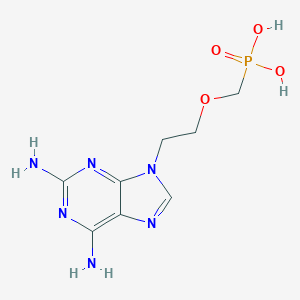

Molecular Formula |

C8H13N6O4P |

Molecular Weight |

288.20 g/mol |

IUPAC Name |

2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid |

InChI |

InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13) |

InChI Key |

XHXFQGAZAVKMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N |

Other CAS No. |

113852-41-8 |

Synonyms |

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine PMEDAP |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PMEDAP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses. As a member of the acyclic nucleoside phosphonate family, which includes clinically significant drugs like tenofovir and adefovir, this compound's mechanism of action hinges on its intracellular conversion to a pharmacologically active metabolite that selectively targets and inhibits viral DNA synthesis. This technical guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Intracellular Activation and Competitive Inhibition

The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular phosphorylation to its active diphosphate form, this compound diphosphate (PMEDAPpp). This process is carried out by host cellular kinases.

Once formed, PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases. By mimicking the structure of dATP, PMEDAPpp binds to the active site of the viral enzyme. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication. The selectivity of this compound is attributed to the higher affinity of viral DNA polymerases for PMEDAPpp compared to host cellular DNA polymerases.

Signaling Pathway: Intracellular Phosphorylation of this compound

Caption: Intracellular activation cascade of this compound.

Quantitative Data: Antiviral Activity and Enzyme Inhibition

The antiviral potency of this compound and the inhibitory activity of its diphosphate metabolite have been quantified against various viruses and their respective DNA polymerases.

| Virus/Enzyme | Assay Type | Cell Line/System | Value | Parameter |

| Human Immunodeficiency Virus (HIV) | Antiviral Activity | MT-4 Cells | 2 µM | EC50 |

| Human Cytomegalovirus (HCMV) | Antiviral Activity (CPE) | HEL Cells | 11 µM | EC50 |

| Human Cytomegalovirus (HCMV) | Viral DNA Synthesis | HEL Cells | 20 µM | IC50 |

| HCMV DNA Polymerase | Enzymatic Inhibition | Purified Enzyme | 0.1 µM | IC50 |

| Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | Enzymatic Inhibition | Purified Enzyme | 0.03 µM | Ki |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Human Embryonic Lung (HEL) cells for HCMV) at a density that allows for the formation of a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) known to cause significant CPE within a few days.

-

Treatment: Immediately after infection, add the various concentrations of this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until CPE is evident in the virus control wells.

-

Quantification: Assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that protects 50% of the cells from viral CPE, is calculated by regression analysis of the dose-response curve.

Caption: Workflow for the CPE Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.

Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is determined.

Viral DNA Polymerase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of PMEDAPpp on the activity of purified viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Purify the viral DNA polymerase from infected cells or through recombinant expression. Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, and the four deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP).

-

Inhibitor Preparation: Prepare serial dilutions of PMEDAPpp.

-

Reaction Initiation: Initiate the polymerization reaction by adding the viral DNA polymerase to the reaction mixture in the presence or absence of the inhibitor.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA using an acid solution (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of PMEDAPpp that inhibits the polymerase activity by 50% (IC50). The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of the natural substrate (dATP) and the inhibitor, followed by analysis using methods such as the Dixon or Lineweaver-Burk plot.

Caption: Workflow for the DNA Polymerase Inhibition Assay.

Intracellular Metabolite Analysis by HPLC

This method is used to quantify the intracellular concentrations of this compound and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: Culture susceptible cells and treat them with a known concentration of this compound for various time points.

-

Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization.

-

HPLC Analysis: Separate the parent drug and its phosphorylated metabolites using a validated high-performance liquid chromatography (HPLC) method, often employing an ion-pair reversed-phase column.

-

Detection: Detect the separated compounds using UV absorbance or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).

-

Quantification: Quantify the concentrations of this compound, PMEDAPp, and PMEDAPpp by comparing the peak areas to those of known standards.

Conclusion

This compound exerts its antiviral effect through a well-defined mechanism of action that involves intracellular activation and selective inhibition of viral DNA polymerases. As an acyclic nucleoside phosphonate, it requires two phosphorylation steps mediated by host cell kinases to be converted into its active diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of dATP, leading to chain termination upon its incorporation into the growing viral DNA strand. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and related antiviral compounds.

PMEDAP: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity against both retroviruses and DNA viruses. As a nucleotide analogue, its mechanism of action hinges on the inhibition of viral DNA synthesis. This technical guide provides an in-depth overview of this compound's antiviral activity, mechanism of action, and the experimental methodologies used to characterize its efficacy.

Chemical Structure

Chemical Name: 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine Molecular Formula: C₈H₁₃N₆O₄P Structure:

Mechanism of Action

This compound is a prodrug that requires intracellular activation through phosphorylation to exert its antiviral effect. The activation is a two-step process, converting this compound into its active diphosphate metabolite, PMEDAPpp.

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Cellular kinases catalyze the phosphorylation of this compound. The first phosphorylation to this compound monophosphate is a critical activation step. Evidence from related acyclic nucleoside phosphonates, such as adefovir (PMEA), strongly suggests that AMP kinase is involved in this initial phosphorylation. A second phosphorylation event, likely carried out by other cellular kinases, leads to the formation of the active diphosphate metabolite, PMEDAPpp.

-

Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases and reverse transcriptases.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.[1]

Signaling Pathway: Metabolic Activation of this compound

Caption: Metabolic activation pathway of this compound to its active diphosphate form.

Antiviral Spectrum of Activity

This compound has demonstrated potent activity against a range of viruses in vitro and in vivo. The following tables summarize the quantitative data on its antiviral efficacy.

Retroviruses

| Virus | Cell Line | EC₅₀ (µM) | Assay Method | Reference |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | 2 | Cytopathic Effect (CPE) Inhibition | [2] |

DNA Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Assay Method | Reference |

| Herpesviridae | Human Cytomegalovirus (HCMV) | HEL | 11 | Cytopathic Effect (CPE) Inhibition | [1] |

| Herpesviridae | Human Herpesvirus 6A (HHV-6A) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | [3] |

| Herpesviridae | Human Herpesvirus 6B (HHV-6B) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | [3] |

| Herpesviridae | Human Herpesvirus 7 (HHV-7) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | |

| Retroviridae | Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | Not explicitly quantified in vitro | Transformation Assay | |

| Retroviridae | Friend Leukemia Virus (FLV) | In vivo (mice) | Not applicable | Splenomegaly Inhibition | |

| Poxviridae | Camelpox Virus | HEL | >173 | Cytopathic Effect (CPE) Inhibition |

Detailed Methodologies for Key Experiments

Cytopathic Effect (CPE) Inhibition Assay (for HIV-1 and HCMV)

This assay is a common method for determining the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

Experimental Workflow: CPE Inhibition Assay

Caption: Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.

Protocol Details:

-

Cell Preparation: Human T-lymphocyte MT-4 cells (for HIV-1) or human embryonic lung (HEL) fibroblasts (for HCMV) are seeded into 96-well microtiter plates at a density that allows for confluent growth during the assay period.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., cell culture medium or DMSO) and serially diluted to a range of concentrations.

-

Treatment and Infection: The cell culture medium is removed from the plates and replaced with medium containing the different concentrations of this compound. The cells are then infected with a standardized amount of virus (e.g., HIV-1 strain IIIB or HCMV strain AD-169) at a specific multiplicity of infection (MOI). Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant cytopathic effects in the virus control wells (typically 4-6 days).

-

Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by staining with crystal violet, which stains the nuclei of viable adherent cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the cell and virus controls. The EC₅₀ value, the concentration of the drug that protects 50% of the cells from virus-induced death, is then determined by regression analysis.

Viral DNA Synthesis Inhibition Assay (for HCMV)

This assay measures the direct impact of the antiviral compound on the replication of the viral genome.

Protocol Details:

-

Cell Culture and Infection: Confluent monolayers of HEL cells in multi-well plates are infected with HCMV.

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are incubated with fresh culture medium containing various concentrations of this compound.

-

Radiolabeling: At a specific time post-infection (e.g., 4-5 days), a radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.

-

DNA Extraction and Quantification: After a further incubation period, the cellular DNA is extracted. The amount of incorporated radioactivity, which corresponds to the level of DNA synthesis, is measured using a scintillation counter.

-

Data Analysis: The inhibition of viral DNA synthesis is calculated by comparing the radioactivity in treated, infected cells to that in untreated, infected cells. The IC₅₀ value, the concentration of the drug that inhibits viral DNA synthesis by 50%, is determined.

Conclusion

This compound is a broad-spectrum antiviral agent with demonstrated potent activity, particularly against retroviruses and herpesviruses. Its mechanism of action, involving intracellular phosphorylation to an active metabolite that inhibits viral DNA polymerase and terminates DNA chain elongation, is a well-established paradigm for nucleotide analog antivirals. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies. Further investigation into the full extent of its antiviral spectrum and the precise cellular kinases involved in its activation will provide a more complete understanding of this promising antiviral compound.

References

Unveiling the Cytostatic Potential of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral activity. Beyond its virostatic properties, emerging evidence highlights its significant cytostatic and antineoplastic potential. This technical guide provides an in-depth overview of the cytostatic properties of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Acyclic nucleoside phosphonates represent a class of compounds that have garnered considerable attention for their therapeutic potential, most notably as antiviral agents. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) is a prominent member of this class. Structurally similar to purine nucleosides, this compound and its metabolites can interfere with key cellular processes, including DNA synthesis. While its efficacy against various DNA and retroviruses is well-documented, its ability to inhibit cell proliferation has made it a candidate for investigation as an anticancer agent. This guide synthesizes the current understanding of this compound's cytostatic effects, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism underlying the cytostatic properties of this compound is the inhibition of DNA synthesis. Following cellular uptake, this compound is phosphorylated by cellular kinases to its active diphosphate form, PMEDAPpp. This active metabolite acts as a competitive inhibitor and a chain terminator for DNA polymerases.

Specifically, PMEDAPpp has been shown to be a potent inhibitor of DNA polymerase delta [1]. DNA polymerase delta plays a crucial role in lagging strand synthesis during DNA replication and is also involved in various DNA repair pathways[1]. By inhibiting this key enzyme, PMEDAPpp effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis. PMEDAPpp has been confirmed to act as a DNA chain terminator , further disrupting the process of DNA elongation[1].

In Vitro Cytostatic and Antiproliferative Activity

The cytostatic and antiproliferative effects of this compound have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for its potency.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MT-4 | Human T-cell leukemia | EC50 | 2 | [2][3] |

| HEL | Human embryonic lung | EC50 | 11 | |

| HEL | Human embryonic lung | IC50 (DNA synthesis) | 20 |

Note: The available data on the antiproliferative activity of this compound against a broad panel of human cancer cell lines is limited in the public domain. The provided values are primarily from antiviral or specific mechanistic studies.

Induction of Apoptosis and Cell Cycle Arrest

This compound's inhibition of DNA synthesis triggers cellular stress responses that culminate in programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis

Treatment with this compound has been shown to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events involving the activation of caspases and regulation by the Bcl-2 family of proteins. While direct evidence for this compound-induced activation of specific caspases is still emerging, studies on related compounds and pathways suggest the involvement of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

In a study on rat T-cell lymphoma, this compound treatment was associated with irregular expression of the anti-apoptotic protein Bcl-2 . The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. A decrease in the Bcl-2/Bax ratio typically sensitizes cells to apoptosis.

Cell Cycle Arrest

By disrupting DNA replication, this compound causes cells to arrest in the S-phase of the cell cycle. This arrest prevents the cells from completing DNA synthesis and progressing to mitosis. A key regulator of cell cycle arrest is the protein p21. In a rat T-cell lymphoma model, treatment with this compound led to a significant increase in the number of p21-positive cells . The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its induction can lead to the inhibition of cyclin-CDK complexes (e.g., Cyclin E/CDK2 and Cyclin D/CDK4) that are essential for cell cycle progression. Interestingly, in the same study, the expression of the tumor suppressor protein p53 and its negative regulator MDM2 was not observed. This suggests that this compound may induce cell cycle arrest through a p53-independent pathway involving p21.

In Vivo Antitumor Efficacy

The in vivo antitumor potential of this compound has been demonstrated in various animal models, primarily in the context of virally induced tumors. These studies provide valuable insights into effective dosing and administration routes.

| Animal Model | Tumor Type | Dosing Regimen | Route | Key Findings | Reference |

| Newborn Mice | Moloney Murine Sarcoma Virus (MSV)-induced tumors | 0.25 mg/kg/day | - | Significant delay in tumor appearance and increased survival rate. | |

| Mice | MSV-induced tumors | 50, 100, or 250 mg/kg/day for 5 days | Oral | Marked delay in tumor initiation; complete prevention at 250 mg/kg/day. | |

| Mice | Friend Leukemia Virus (FLV)-induced splenomegaly | 50-250 mg/kg/day | Oral | 84-96% inhibition of splenomegaly. | |

| Rats | Sprague-Dawley/Cub T-cell lymphoma | Not specified | Intraperitoneal (in combination with docetaxel) | Significantly enhanced antitumor effect compared to either drug alone. |

A study on MSV-infected newborn mice showed that a single dose of this compound on the day of virus inoculation provided a greater protective effect against tumor formation than divided doses. Oral administration of this compound at doses of 100, 250, or 500 mg/kg resulted in sustained plasma levels of 0.5-2.5 µg/ml for 3 to 6 hours.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Culture cells with and without this compound for the desired duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

In Vivo Subcutaneous Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Culture the chosen cancer cell line and harvest the cells during the exponential growth phase.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per injection).

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Proposed signaling pathway of this compound's cytostatic action.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Evaluation

References

- 1. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PMEDAP: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate (ANP) that emerged from the pioneering work of Prof. Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague. As a member of the ANP class of compounds, this compound is characterized by a phosphonate group attached to an acyclic side chain, a structural feature that imparts high stability and unique biological properties. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying biochemical pathways that defined its potential as a broad-spectrum antiviral agent.

Discovery and Synthesis

The development of this compound was a logical extension of the systematic research into acyclic nucleoside analogues. The synthesis of ANPs, including this compound, generally follows a key principle: the alkylation of a heterocyclic base with a synthon that carries the phosphonate-bearing side chain.[1]

General Synthetic Approach

While the exact, detailed industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be described based on established methods for similar compounds, such as 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (PMPDAP).[1] The process involves two main stages:

-

Alkylation of the Purine Base: The synthesis begins with the reaction of the 2,6-diaminopurine base with a suitable acyclic synthon. For this compound, this would be a 2-hydroxyethyl derivative. This step establishes the crucial ether linkage of the side chain to the purine.

-

Introduction of the Phosphonomethoxy Group and Deprotection: The hydroxyl group on the newly attached side chain is then reacted with a protected phosphonomethylating agent, such as diisopropyl tosyloxymethanephosphonate.[1] This is followed by the removal of the protecting ester groups from the phosphonate, typically using an agent like bromotrimethylsilane, to yield the final phosphonic acid, this compound.[2]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA synthesis. As a phosphonate analogue, this compound is delivered to the cell as a prodrug and requires metabolic activation to become a pharmacologically active agent.

Intracellular Activation

Once inside the host cell, this compound undergoes a two-step phosphorylation cascade, catalyzed by host cell kinases, to be converted into its active diphosphate metabolite, PMEDAPpp.[3] This process is analogous to the activation of other well-known ANPs like PMEA (adefovir).

-

First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, PMEDAPp.

-

Second Phosphorylation: PMEDAPp is further phosphorylated to the active diphosphate form, PMEDAPpp.

Inhibition of Viral DNA Polymerase

The active metabolite, PMEDAPpp, acts as a potent and selective inhibitor of viral DNA polymerases. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for the active site of the viral enzyme.

The mechanism of inhibition involves two key events:

-

Competitive Inhibition: PMEDAPpp binds to the viral DNA polymerase with high affinity, preventing the binding of the natural dATP substrate.

-

DNA Chain Termination: Upon incorporation into the growing viral DNA strand, PMEDAPpp acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.

Preclinical Data

This compound has demonstrated a broad spectrum of antiviral activity in preclinical studies, showing particular potency against retroviruses and various DNA viruses.

In Vitro Antiviral Activity

The tables below summarize the in vitro efficacy of this compound against key viral pathogens.

| Virus | Cell Line | Parameter | Value | Reference |

| HIV-1 | MT-4 | EC50 | 2 µM | |

| HCMV | HEL | EC50 | 11 µM | |

| HCMV | HEL | IC50 (DNA Synthesis) | 20 µM | |

| HCMV DNA Polymerase | Enzyme Assay | IC50 (PMEDAPpp) | 0.1 µM |

EC50: 50% Effective Concentration; IC50: 50% Inhibitory Concentration; HIV-1: Human Immunodeficiency Virus Type 1; HCMV: Human Cytomegalovirus; MT-4: Human T-lymphocyte cell line; HEL: Human Embryonic Lung fibroblasts.

In Vivo Efficacy

In vivo studies in murine models have confirmed the potent antiviral activity of this compound.

| Animal Model | Virus | Dosage & Administration | Key Finding | Reference |

| Newborn Mice | Moloney Murine Sarcoma Virus (MSV) | 0.25 mg/kg/day | Significant delay in tumor appearance and increased survival rate. | |

| Mice | Friend Leukemia Virus (FLV) | 50-250 mg/kg/day (oral) | 84-96% inhibition of splenomegaly. | |

| Mice | Murine Cytomegalovirus (MCMV) | Single dose (intraperitoneal) | Markedly effective in reducing mortality; 10-fold more potent than PMEA. |

Clinical Development Status

Despite its promising preclinical profile, this compound did not advance into formal clinical trials. The developmental focus for this class of compounds shifted to other acyclic nucleoside phosphonates, notably PMEA, which was developed as Adefovir Dipivoxil, and subsequently (R)-PMPA, which became the highly successful anti-HIV drug Tenofovir.

Key Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the antiviral activity of this compound.

Protocol 1: HIV-1 Replication Inhibition Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the concentration of this compound that inhibits 50% of HIV-1 replication (EC50), typically by measuring the viability of the host cells.

Materials:

-

MT-4 (Human T-cell leukemia virus type 1-transformed T-lymphocyte) cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

HIV-1 viral stock (e.g., strain IIIB)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium.

-

Assay Plating:

-

Add the diluted this compound to triplicate wells of a 96-well plate.

-

Add a suspension of MT-4 cells to each well.

-

Add a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low to allow for multiple rounds of replication.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until widespread cytopathic effect is observed in the virus control wells.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the EC50 value by non-linear regression analysis.

Protocol 2: HCMV Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to inhibit the virus-induced damage (cytopathic effect) to host cells.

Materials:

-

Human Embryonic Lung (HEL) fibroblasts

-

Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Human Cytomegalovirus (HCMV) stock

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT)

Procedure:

-

Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of HCMV at a low MOI (e.g., 0.01). Include virus and cell controls.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until CPE is observed in approximately 90% of the virus control wells.

-

Quantification: Assess cell viability using the MTT assay as described in the previous protocol.

-

Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.

Conclusion

This compound stands as a testament to the rational design of antiviral agents and a significant milestone in the history of acyclic nucleoside phosphonates. Its potent and broad-spectrum activity, elucidated through rigorous preclinical evaluation, paved the way for the development of life-saving drugs like Adefovir and Tenofovir. While this compound itself did not proceed to the clinic, the foundational knowledge gained from its development continues to inform the field of antiviral research, providing a robust framework for the discovery of novel therapeutics against viral diseases.

References

- 1. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: Optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. It is an analogue of adenosine monophosphate and demonstrates significant efficacy against a range of DNA viruses and retroviruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] this compound's mechanism of action relies on its intracellular conversion to the active diphosphate metabolite, which then acts as a competitive inhibitor of viral DNA polymerases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also details experimental protocols for its synthesis and antiviral evaluation, and visualizes its metabolic pathway, mechanism of resistance, and an experimental workflow using the DOT language.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a diaminopurine base linked to a phosphonylmethoxyethyl side chain. This acyclic nature is a key feature of this class of antiviral agents.

Chemical Structure:

-

IUPAC Name: (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid[3][4]

-

Molecular Formula: C₈H₁₃N₆O₄P[3]

-

Molecular Weight: 288.20 g/mol

-

CAS Number: 113852-41-8

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₆O₄P | |

| Molecular Weight | 288.20 g/mol | |

| IUPAC Name | (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid | |

| CAS Number | 113852-41-8 | |

| Physical Form | Solid | |

| Storage Temperature | 4°C | |

| Purity | >98% (Commercially available) | |

| InChI Key | XHXFQGAZAVKMFF-UHFFFAOYSA-N |

Biological Properties and Activity

This compound exhibits a wide range of biological activities, primarily as an antiviral agent. It also possesses cytostatic and antiproliferative properties.

Antiviral Activity

This compound has demonstrated potent activity against several viruses both in vitro and in vivo.

Table of Antiviral Activity:

| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference |

| Human Immunodeficiency Virus (HIV) | MT-4 T-lymphocytes | Inhibition of viral replication | 2 µM | |

| Human Cytomegalovirus (HCMV) | Human embryonic lung | Inhibition of cytopathicity | 11 µM | |

| Human Cytomegalovirus (HCMV) | Human embryonic lung | Viral DNA synthesis inhibition | 20 µM | |

| Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 fibroblasts | Inhibition of transformation | Potent inhibitor |

In Vivo Efficacy

In vivo studies in murine models have confirmed the antiviral efficacy of this compound.

Table of In Vivo Antiviral Efficacy:

| Virus Model | Animal Model | Administration | Dosage | Outcome | Reference |

| Moloney Murine Sarcoma Virus (MSV) | Newborn mice | Oral | 50, 100, or 250 mg/kg/day for 5 days | Markedly delayed tumor initiation; complete prevention at the highest dose. | |

| Friend Leukemia Virus (FLV) | Mice | Oral | 50-250 mg/kg/day | 84-96% inhibition of splenomegaly. | |

| Murine Cytomegalovirus (MCMV) | Mice | Oral | 50-250 mg/kg/day | Markedly increased survival rate. |

Cytostatic and Antiproliferative Activity

Beyond its antiviral effects, this compound also shows cytostatic activity against various tumor cell lines. However, its N⁶-substituted derivatives, such as N⁶-cyclopropyl-PMEDAP, have demonstrated more potent antiproliferative and tumor-cell differentiation-inducing properties.

Mechanism of Action and Resistance

Metabolic Activation and Antiviral Action

Similar to other acyclic nucleoside phosphonates, this compound requires intracellular phosphorylation to become active. The parent compound enters the cell and is sequentially phosphorylated by cellular kinases to its monophosphate (PMEDAPp) and then to its active diphosphate form (PMEDAPpp). PMEDAPpp then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.

Caption: Metabolic activation pathway of this compound.

Mechanism of Resistance

Resistance to this compound has been associated with the overexpression of Multidrug Resistance-Associated Proteins 4 (MRP4) and 5 (MRP5). These proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively transporting this compound out of the cell, thereby reducing its intracellular concentration and antiviral efficacy.

References

- 1. N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) with distinct metabolic, antiproliferative, and differentiation-inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine | C8H13N6O4P | CID 64988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 113852-41-8 [sigmaaldrich.com]

PMEDAP: A Technical Guide to its Antiviral Activity Against DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity, particularly against various DNA viruses. As a structural analogue of deoxyadenosine monophosphate, its mechanism of action is centered on the specific inhibition of viral DNA polymerases, making it a subject of significant interest in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of this compound's activity against DNA viruses, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA chain elongation.

-

Cellular Uptake and Phosphorylation: this compound enters the host cell where it undergoes two crucial phosphorylation steps, catalyzed by cellular enzymes, to be converted into its active diphosphate metabolite, this compound diphosphate (PMEDAPpp). This activation is independent of virus-encoded enzymes, such as thymidine kinase, which can be a mechanism of resistance for other nucleoside analogues.

-

Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral DNA polymerase. It has a higher affinity for the viral enzyme than for cellular DNA polymerases, which contributes to its selective antiviral activity.

-

DNA Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.

Antiviral Activity Spectrum and Potency

This compound has demonstrated potent activity against a range of DNA viruses, most notably members of the Herpesviridae family. The following tables summarize the in vitro efficacy of this compound against various DNA viruses, presenting key quantitative metrics such as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50 or IC50, is a critical measure of a compound's therapeutic window.[1]

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Herpesviridae | Human Cytomegalovirus (HCMV) | HEL | Cytopathicity | 11 | - | >100 | >9.1 | [2] |

| Human Cytomegalovirus (HCMV) | HEL | DNA Synthesis | - | 20 | >100 | >5 | [2] | |

| Human Cytomegalovirus (HCMV) DNA Polymerase | - | Enzymatic | - | 0.1 | - | - | [2] | |

| Human Herpesvirus 6A (HHV-6A) | CBMC | Antigen Detection | ~1.3 | - | >100 | >77 | [3] | |

| Human Herpesvirus 6B (HHV-6B) | CBMC | Antigen Detection | ~4.1 | - | >100 | >24.4 | ||

| Human Herpesvirus 7 (HHV-7) | CBMC | Antigen Detection | ~10.3 | - | >100 | >9.7 | ||

| Retroviridae | Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | Transformation | ~0.04 | - | ~20 | ~500 |

Note: Values are approximated from the source material where exact figures were not provided. CBMC stands for Cord Blood Mononuclear Cells, and HEL stands for Human Embryonic Lung fibroblasts.

Key Experimental Protocols

The evaluation of this compound's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the Plaque Reduction Assay to determine antiviral efficacy and the MTT Assay to assess cytotoxicity.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

I. Materials

-

Host cell line permissive to the virus of interest (e.g., Vero, MRC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Overlay medium (e.g., medium with 1% carboxymethylcellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

II. Procedure

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium).

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial for distinguishing between a compound's specific antiviral effect and general cytotoxicity.

I. Materials

-

Host cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

II. Procedure

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" cell control.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-10 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising antiviral agent with potent and selective activity against a variety of DNA viruses. Its mechanism of action, involving intracellular activation and subsequent termination of viral DNA synthesis, provides a clear rationale for its efficacy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related acyclic nucleoside phosphonates as potential therapeutic agents for the treatment of DNA virus infections. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.

References

- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PMEDAP as a Prodrug: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, or PMEDAP, is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity. As a prodrug, this compound requires intracellular metabolic activation to exert its therapeutic effects. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolic activation, and therapeutic potential. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Core Concepts: From Prodrug to Active Antiviral Agent

This compound's efficacy lies in its ability to be selectively activated within host cells to its diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of viral DNA polymerases, effectively halting viral replication. The key to this process is the initial phosphorylation step, which bypasses the need for viral-specific enzymes, a common resistance mechanism for other nucleoside analogs.

Mechanism of Action and Metabolic Activation

The primary mechanism of action for this compound involves its intracellular conversion to the active diphosphate metabolite. This process is initiated by the cellular enzyme 5-phosphoribosyl 1-pyrophosphate (PRPP) synthetase, which directly converts this compound to its diphosphorylated form, PMEDAPpp.[1] This is a significant advantage, as it does not depend on viral-encoded kinases, which can be a source of drug resistance.[2]

Once formed, PMEDAPpp acts as a potent and selective inhibitor of viral DNA polymerases. By mimicking the natural substrate, dATP, it becomes incorporated into the growing viral DNA chain. However, due to the lack of a 3'-hydroxyl group on its acyclic side chain, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral replication.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency of this compound and its derivatives is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HIV-1 | MT-4 | 2 | >100 | >50 | [3] |

| This compound | MSV | C3H/3T3 | - | - | - | [3] |

| This compound | HCMV | HEL | 11 | - | - | |

| cPr-PMEDAP | Various Tumor Cell Lines | - | 8- to 20-fold more potent than this compound | - | - |

Note: Additional data on a wider range of viruses and cell lines is needed for a more comprehensive comparison. The cytotoxicity of this compound in many cell lines is reported as greater than the highest tested concentration, indicating low toxicity.

Detailed Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MT-4, CEM) in 24-well plates

-

Virus stock of known titer

-

This compound stock solution and serial dilutions

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose overlay (e.g., 0.5% agarose in culture medium)

-

Neutral red solution for plaque visualization

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

-

Virus Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Addition: Remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Agarose Overlay: After a further incubation period, add the agarose overlay to each well to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 3-10 days).

-

Plaque Visualization: Stain the cells with neutral red solution and incubate for 1-2 hours. Aspirate the stain and wash the cells with PBS.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Materials:

-

Host cells in a 96-well plate

-

This compound stock solution and serial dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Culture medium

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizing Key Processes

Signaling Pathway: this compound Activation

Caption: Intracellular activation of this compound to its active diphosphate form (PMEDAPpp) by PRPP synthetase.

Experimental Workflow: Plaque Reduction Assay

Caption: Step-by-step workflow of a plaque reduction assay for antiviral activity testing.

References

PMEDAP: A Technical Guide to its Molecular Targets in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses.[1] Its efficacy has been demonstrated against human immunodeficiency virus (HIV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV).[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits viral replication, focusing on its primary molecular targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and exploit the therapeutic potential of this and similar antiviral compounds.

Mechanism of Action: Intracellular Activation and Targeting of Viral DNA Polymerase

The antiviral activity of this compound is dependent on its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (PMEDAPpp).[1] This bioactivation is a critical step in its mechanism of action and is carried out by host cell enzymes.

Intracellular Phosphorylation of this compound

This compound, as an acyclic nucleoside phosphonate, is first phosphorylated by AMP-activated protein kinase (AMPK) to its monophosphate derivative. Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the second phosphorylation step, yielding the active antiviral agent, PMEDAPpp. This two-step phosphorylation pathway is essential for the drug's activity.

Selective Inhibition of Viral DNA Polymerase

The primary molecular target of PMEDAPpp is the viral DNA polymerase. PMEDAPpp acts as a competitive inhibitor of the natural substrate, dATP, for incorporation into the growing viral DNA chain. The incorporation of PMEDAPpp leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This selective inhibition of the viral enzyme is a cornerstone of its antiviral efficacy and therapeutic window. Studies have shown that PMEDAPpp is a significantly weaker inhibitor of host cell DNA polymerases, contributing to its selective toxicity towards virus-infected cells.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified against various viruses using in vitro assays. The following tables summarize key quantitative data.

| Virus | Assay Type | Cell Line | Parameter | Value | Reference |

| HIV | Replication Inhibition | MT-4 | EC50 | 2 µM | |

| HCMV | Cytopathicity Inhibition | HEL | EC50 | 11 µM | |

| HCMV | Viral DNA Synthesis Inhibition | HEL | IC50 | 20 µM | |

| HCMV | Late Antigen Expression Inhibition | HEL | EC50 | 20 µM | |

| HCMV | DNA Polymerase Inhibition (PMEDAPpp) | - | IC50 | 0.1 µM |

Table 1: Antiviral Activity of this compound against HIV and HCMV.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., culture medium with 0.5% methylcellulose)

-

This compound stock solution

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the various concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Viral DNA Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of viral DNA in infected cells.

Materials:

-

Host cell line

-

Virus stock

-

Culture medium

-

This compound stock solution

-

Radiolabeled deoxynucleoside (e.g., [³H]thymidine)

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Infection and Treatment: Seed host cells in multi-well plates. Once confluent, infect the cells with the virus. After a suitable pre-incubation period to allow for the expression of early viral genes, treat the cells with various concentrations of this compound.

-

Radiolabeling: At a time point corresponding to active viral DNA synthesis, add the radiolabeled deoxynucleoside to the culture medium and incubate for several hours.

-

Cell Lysis and DNA Precipitation: Wash the cells with PBS and lyse them. Precipitate the DNA by adding cold TCA.

-

Quantification: Collect the precipitated DNA on glass fiber filters. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The reduction in radiolabel incorporation in this compound-treated cells compared to untreated, infected cells reflects the inhibition of viral DNA synthesis. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Molecular Interactions and Resistance

The development of viral resistance to this compound is often associated with mutations in the viral DNA polymerase gene. These mutations typically occur in regions of the enzyme that are critical for substrate binding and catalysis. For instance, in orthopoxviruses, mutations conferring resistance to acyclic nucleoside phosphonates have been identified in both the polymerase and the 3'-5' exonuclease domains of the viral DNA polymerase. The location of these mutations provides valuable insights into the specific amino acid residues that interact with PMEDAPpp within the active site of the enzyme. Modeling studies based on these resistance mutations can help to elucidate the precise binding mode of the inhibitor and the mechanisms by which mutations confer resistance.

Conclusion

This compound is a potent antiviral agent that targets a crucial step in the replication of a broad range of DNA viruses and retroviruses. Its mechanism of action, involving intracellular phosphorylation to its active diphosphate form and subsequent selective inhibition of viral DNA polymerase, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel antiviral therapies targeting viral replication. Further research into the specific interactions between PMEDAPpp and various viral polymerases, as well as the continued monitoring of resistance mechanisms, will be essential for optimizing its clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the molecular basis of the interaction between NDPK-A and AMPK alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Acyclic Nucleoside Phosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in antiviral therapy, demonstrating broad and potent activity against a range of DNA viruses and retroviruses. Their unique structure, featuring a phosphonate group covalently attached to an acyclic nucleoside analogue, allows them to act as bioisosteres of nucleoside monophosphates. This intrinsic phosphonate moiety bypasses the initial, often virus-specific, nucleoside kinase-mediated phosphorylation step, a rate-limiting factor for many traditional nucleoside analogues. This guide provides an in-depth overview of the foundational research on ANPs, detailing their mechanism of action, key chemical syntheses, and antiviral activities. Detailed experimental protocols and structured quantitative data are presented to serve as a valuable resource for researchers in the field of antiviral drug development.

Introduction: The Genesis of Acyclic Nucleoside Phosphonates

The development of acyclic nucleoside analogues marked a significant advancement in antiviral chemotherapy. However, the dependence of these compounds on viral or cellular kinases for their initial phosphorylation to the active triphosphate form presented a significant hurdle, often leading to drug resistance. The pioneering work of Antonín Holý and Erik De Clercq in the 1980s led to the discovery of acyclic nucleoside phosphonates (ANPs), a novel class of compounds designed to circumvent this limitation. By incorporating a stable phosphonate group, ANPs effectively mimic a nucleoside monophosphate, thereby bypassing the need for the initial phosphorylation step. This fundamental design feature not only broadened their antiviral spectrum but also provided activity against viruses lacking their own thymidine kinase.

Three ANPs have gained regulatory approval and have had a profound impact on the treatment of viral diseases:

-

Cidofovir (HPMPC): Active against a wide range of DNA viruses, including herpesviruses, papillomaviruses, polyomaviruses, adenoviruses, and poxviruses.

-

Adefovir (PMEA): Primarily used for the treatment of chronic hepatitis B virus (HBV) infection.

-

Tenofovir (PMPA): A cornerstone of antiretroviral therapy for HIV infection and also used for the treatment of chronic HBV.

This guide will delve into the core scientific principles underlying the activity of these transformative antiviral agents.

Mechanism of Action: A Two-Step Intracellular Activation

The antiviral activity of ANPs is dependent on their intracellular conversion to the active diphosphate metabolite. This process is mediated entirely by host cellular enzymes.

Once inside the cell, the ANP is phosphorylated by a cellular nucleoside monophosphate (NMP) kinase to its monophosphate derivative. This intermediate is then further phosphorylated by a nucleoside diphosphate (NDP) kinase to yield the active diphosphate metabolite. This active form, an analogue of a deoxynucleoside triphosphate (dNTP), then acts as a competitive inhibitor and a chain terminator of viral DNA polymerases or reverse transcriptases.

The incorporation of the ANP diphosphate into the growing viral DNA chain prevents further elongation due to the absence of a 3'-hydroxyl group on the acyclic side chain, thereby halting viral replication.

Intracellular Activation Pathway of Acyclic Nucleoside Phosphonates

The following diagram illustrates the general intracellular activation pathway of ANPs.

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Quantitative Antiviral Activity and Pharmacokinetics

The following tables summarize key quantitative data for cidofovir, adefovir, and tenofovir, providing a comparative overview of their antiviral potency and pharmacokinetic profiles.

Table 1: In Vitro Antiviral Activity of Acyclic Nucleoside Phosphonates

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| Cidofovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 4 | >100 | >25 |

| Human Cytomegalovirus (HCMV) | HEL | 0.5 - 2.0 | >20 | >10 | |

| Adefovir | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 - 1.0 | >100 | >100 |

| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.01 - 0.1 | >10 | >100 | |

| Tenofovir | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.005 - 0.05 | >10 | >200 |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.03 - 0.15 | >100 | >667 |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of Acyclic Nucleoside Phosphonates

| Parameter | Cidofovir | Adefovir Dipivoxil | Tenofovir Disoproxil Fumarate |

| Bioavailability (%) | < 5 (oral) | ~59 | ~25 (fasting), ~40 (with food) |

| Protein Binding (%) | < 10 | < 4 | < 1 |

| Half-life (plasma, h) | ~2.6 | ~7.5 | ~17 |

| Half-life (intracellular, h) | 17 - 65 (diphosphate) | ~33 (diphosphate) | >60 (diphosphate) |

| Elimination | Renal | Renal | Renal |

Data compiled from various sources.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key ANPs and for conducting in vitro antiviral assays.

General Synthesis of Acyclic Nucleoside Phosphonates

The synthesis of ANPs generally involves the coupling of a protected acyclic side chain containing the phosphonate moiety with a heterocyclic base.

References

Preliminary Studies on the Cytotoxicity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated antiviral and antitumor activities. Its mechanism of action is linked to the induction of apoptosis, a form of programmed cell death, making it a compound of interest for further investigation in cancer therapy. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on this compound, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity and Antiviral Data

The following tables summarize the available quantitative data on the cytotoxic and antiviral efficacy of this compound. It is important to note that the cytostatic and differentiation-inducing activities of this compound are reported to be less pronounced than its N6-cyclopropyl derivative (cPr-PMEDAP).[1]

| Cell Line/Virus | Assay Type | Parameter | Value | Reference |

| Human T-lymphocyte MT-4 cells | HIV Replication Inhibition | ED₅₀ | 2 µM | [2] |

| Rat T-cell lymphomas (SD10/96, SD14/97) | In vivo antitumor effect | Therapeutic Outcome | Positive therapeutic effect observed | [3] |

| K562 (human erythroleukemia), L1210 (murine leukemia) | Cytostatic Activity | Comparative Potency | 8- to 20-fold less active than cPr-PMEDAP | [1] |

| K562, RCHO (rat choriocarcinoma) | Differentiation-Inducing Activity | Comparative Potency | 5- to 25-fold less active than cPr-PMEDAP | [1] |

ED₅₀: 50% effective dose.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.